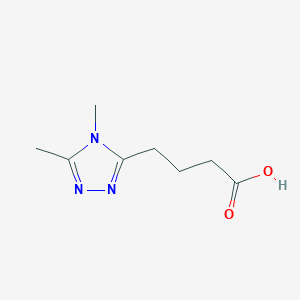
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Übersicht
Beschreibung
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine, also known as FMTA, is a drug molecule with potential applications in scientific research. It is a member of the thiadiazol-2-amine class of compounds, which have been studied extensively for their potential therapeutic effects. FMTA has been shown to have a variety of biochemical and physiological effects, and is being investigated for its potential in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine has been studied extensively for its potential applications in scientific research. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. As a result, 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine has been investigated as a potential treatment for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In addition, 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine has been studied as a potential inhibitor of the enzyme aromatase, which is involved in the production of estrogen. This has led to the investigation of 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine as a potential treatment for hormone-dependent cancers, such as breast cancer.
Wirkmechanismus
The exact mechanism of action of 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine is not yet fully understood. However, it is believed to act by inhibiting the activity of COX-2 and aromatase. In the case of COX-2, 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine binds to the enzyme and prevents it from catalyzing the production of prostaglandins and other inflammatory mediators. In the case of aromatase, 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine binds to the enzyme and prevents it from catalyzing the production of estrogen.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine have been studied extensively. In animal models, 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine has been shown to reduce inflammation, decrease pain, and reduce the production of prostaglandins and other inflammatory mediators. In addition, 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine has been shown to inhibit the production of estrogen in animal models, suggesting that it may have potential applications in the treatment of hormone-dependent cancers.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine in lab experiments has a number of advantages. It is a relatively inexpensive drug molecule, and it is relatively easy to synthesize. In addition, it has a wide range of potential applications, from the treatment of inflammatory diseases to the treatment of hormone-dependent cancers. However, there are some limitations to using 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine in lab experiments. For example, the exact mechanism of action of 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine is not yet fully understood, and it is not known whether it has any adverse effects on human health.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine. One potential direction is the development of new synthetic methods for the production of 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine. Another potential direction is the investigation of the exact mechanism of action of 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine, in order to better understand its potential therapeutic effects. In addition, further research is needed to investigate the potential adverse effects of 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine on human health, as well as its potential applications in the treatment of various diseases. Finally, further research is needed to investigate the potential use of 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine in the treatment of hormone-dependent cancers.
Eigenschaften
IUPAC Name |
5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3OS/c1-14-6-4-2-3-5(10)7(6)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGXZUGGNZYURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{3-[(2-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B1463486.png)
![2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid](/img/structure/B1463487.png)


![Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride](/img/structure/B1463492.png)
![2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride](/img/structure/B1463493.png)

![5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B1463497.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol](/img/structure/B1463499.png)
